3,6-Dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a pyrazolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle. These structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-b]pyridine core, with various substituents attached. These include two cyclopropyl groups, an isopropylamino group, and a carboxylic acid group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the carboxylic acid could participate in acid-base reactions, while the amino group could be involved in nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid would likely make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
1. Combinatorial Chemistry and Heterocyclic Synthesis
A study by Volochnyuk et al. (2010) demonstrated the synthesis of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, through a Combes-type reaction. These compounds are shown to undergo various combinatorial transformations, emphasizing their significance in heterocyclic chemistry and drug development.
2. Synthesis of Biologically Active Scaffolds
Yakovenko and Vovk (2021) developed approaches to synthesize 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, highlighting their potential as biologically active scaffolds. This research Yakovenko & Vovk (2021) underscores the utility of pyrazolo[3,4-b]pyridine derivatives in medicinal chemistry.
3. Biomedical Applications
A review by Donaire-Arias et al. (2022) discussed over 300,000 1H-pyrazolo[3,4-b]pyridines, including their synthesis and biomedical applications. This extensive overview Donaire-Arias et al. (2022) illustrates the broad utility of these compounds in various biomedical fields.
4. Synthesis of A1 Adenosine Receptor Inhibitors
Research by Manetti et al. (2005) focused on synthesizing 4-aminopyrazolo[3,4-b]pyridine 5-carboxylic acid esters, potent inhibitors of A1 adenosine receptors. This study Manetti et al. (2005) highlights the relevance of pyrazolo[3,4-b]pyridine derivatives in developing new therapeutic agents.
5. Construction of Polyheterocyclic Ring Systems
Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine for constructing new polyheterocyclic ring systems. Their research Abdel‐Latif et al. (2019) expands the scope of these compounds in the synthesis of complex molecular architectures.
6. Antiviral Activity of Derivatives
Bernardino et al. (2007) synthesized new derivatives of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and evaluated their antiviral activities. This study Bernardino et al. (2007) demonstrates the potential of these compounds in developing new antiviral therapies.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3,6-dicyclopropyl-1-[2-oxo-2-(propan-2-ylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-9(2)19-14(23)8-22-17-15(16(21-22)11-5-6-11)12(18(24)25)7-13(20-17)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,19,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRFDSAKCNUXEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=N1)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112656 | |
Record name | 3,6-Dicyclopropyl-1-[2-[(1-methylethyl)amino]-2-oxoethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1018052-23-7 | |
Record name | 3,6-Dicyclopropyl-1-[2-[(1-methylethyl)amino]-2-oxoethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018052-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dicyclopropyl-1-[2-[(1-methylethyl)amino]-2-oxoethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.